N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGPXEWHKSPVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms. .
Mode of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity.
Biochemical Analysis
Biochemical Properties
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for memory and cognition. This interaction suggests that this compound could potentially be used in the treatment of conditions like Alzheimer’s disease, where acetylcholine levels are typically low.
Cellular Effects
The effects of this compound on cells are largely due to its interactions with enzymes like AChE. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, potentially improving memory and cognitive function
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AChE, thereby inhibiting the enzyme’s activity. This leads to an increase in acetylcholine levels, which can enhance cognitive function.
Biological Activity
N,N-Diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a compound belonging to the quinoxaline class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a piperazine moiety, which is known to enhance its pharmacological properties. The presence of the sulfonamide group contributes to its solubility and biological activity.
- Antimicrobial Activity : Quinoxaline derivatives have been reported to exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis, making them effective against various Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Quinoxaline derivatives have shown promise as anticancer agents. They may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation .
- Antiparasitic Effects : Some studies indicate that quinoxaline derivatives can selectively target parasitic infections, such as those caused by Trypanosoma cruzi, by disrupting metabolic processes within the parasites .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated various quinoxaline derivatives, including this compound, against several cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains. It demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to leading antibiotics, highlighting its potential as a new antimicrobial agent .
- In Vivo Studies : Animal models have been used to assess the safety and efficacy of this compound in treating parasitic infections. Results showed significant reductions in parasite load without notable toxicity to host tissues, indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline Sulfonamide Derivatives
Quinoxaline derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects. Key analogs include:
| Compound Name | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|
| Target Compound | N,N-diethyl sulfonamide; 4-phenylpiperazine | 425.5 | High lipophilicity due to diethyl groups |
| 2-(Piperazin-1-yl)quinoxaline-6-sulfonamide | Unsubstituted sulfonamide; piperazine | 321.4 | Lower molecular weight; reduced lipophilicity |
| N-Methyl-2-(4-methylpiperazin-1-yl)quinoxaline-6-sulfonamide | N-methyl sulfonamide; 4-methylpiperazine | 363.4 | Increased polarity; potential altered receptor binding |
Research Findings :
- Diethyl substitution in the target compound may prolong half-life compared to unsubstituted analogs, as seen in other sulfonamide-based drugs .
- The 4-phenylpiperazine group could enhance affinity for serotonin or dopamine receptors, a feature shared with antipsychotic agents like aripiprazole.
Organophosphorus Derivatives
While structurally distinct, compounds such as N,N-Diethyl-2-{[methyl(2-methylpropoxy)phosphoryl]sulfanyl}ethanaminium chloride () share the N,N-diethyl motif. Key contrasts include:
Functional Group Impact :
- The sulfonamide group in the target compound confers hydrogen-bonding capacity, unlike the electrophilic phosphorus center in organophosphorus analogs, which reacts irreversibly with enzymes .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling reactions between quinoxaline sulfonamide precursors and substituted piperazine derivatives. Key steps include:
-
Step 1 : Reacting a quinoxaline-6-sulfonyl chloride intermediate with N,N-diethylamine under basic conditions to form the sulfonamide core.
-
Step 2 : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination).
-
Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product .
-
Critical Parameters : Reaction temperature (60–80°C), anhydrous solvents, and inert atmosphere to prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- ^1H/^13C NMR : Confirm regiochemistry and purity. For example, δ 7.28–7.18 ppm (quinoxaline aromatic protons) and δ 3.11–3.08 ppm (piperazine N-CH₂ groups) .
- X-ray Crystallography : Determine crystal packing and absolute configuration using SHELX for refinement . WinGX/ORTEP software aids in visualizing anisotropic displacement ellipsoids .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 454.2).
Q. What are the primary structural motifs influencing its biological activity?
- Methodological Answer :
- Quinoxaline Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- Sulfonamide Group : Enhances hydrogen-bonding interactions with residues like Asp/Glu .
- 4-Phenylpiperazine : Modulates receptor selectivity (e.g., dopamine D3 vs. D2 receptors) via steric and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based proliferation assays) .
- Purity Analysis : Use HPLC (≥95% purity) and elemental analysis to rule out batch variability .
- Computational Docking : Align conflicting data with predicted binding poses (e.g., AutoDock Vina) to identify false positives/negatives .
Q. What strategies optimize receptor selectivity in derivatives of this compound?
- Methodological Answer :
- SAR Studies : Modify substituents on the phenylpiperazine ring (e.g., electron-withdrawing groups for enhanced D3 affinity) .
- Molecular Dynamics Simulations : Analyze ligand-receptor residence times to prioritize derivatives with stable binding .
- Crystallographic Data : Use SHELX-refined structures to guide steric bulk adjustments (e.g., replacing phenyl with pyridyl groups) .
Q. How can crystallographic data inform the design of co-crystals or polymorphs with improved solubility?
- Methodological Answer :
- Hirshfeld Surface Analysis : Identify potential hydrogen-bond donors/acceptors for co-former selection (e.g., succinic acid) .
- Thermal Analysis : DSC/TGA to assess polymorph stability (e.g., melting points >200°C indicate robust crystal lattices) .
Theoretical Frameworks
Q. How does linking research to theoretical models enhance the study of this compound?
- Methodological Answer :
- Medicinal Chemistry : Structure-Activity Relationship (SAR) models guide derivative design .
- Crystallography : Charge-density analysis (Hansen-Coppens formalism) explains intermolecular interactions .
- Pharmacokinetics : ADMET predictions (e.g., SwissADME) prioritize derivatives with optimal bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
